molecular formula C16H16ClN5 B2975050 N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine CAS No. 73029-78-4

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B2975050
CAS No.: 73029-78-4
M. Wt: 313.79
InChI Key: QDPHGNZXTLUNFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is a chemical compound based on a pyrimidine core structure, which is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the N-(4-chlorophenyl)pyrimidinamine scaffold have been investigated as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The dysregulation of CDK2 is frequently associated with uncontrolled cellular proliferation in various cancers, making it a promising therapeutic target . The incorporation of a 3,5-dimethylpyrazole group is a common bioisosteric strategy that can enhance a molecule's binding affinity and physicochemical properties, potentially contributing to interactions with the kinase hinge region . As part of this structural family, this amine is a valuable reference standard and building block for researchers developing novel oncology therapeutics. It can be utilized in biochemical assays to study kinase inhibition, in cell-based models to screen for antiproliferative activity, and as a key intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Safety Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is handled by qualified laboratory professionals. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPHGNZXTLUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole derivative.

    Formation of the Pyrimidine Ring: The final step involves the cyclization reaction to form the pyrimidine ring, which is achieved by reacting the intermediate with suitable reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The pyrimidine core distinguishes this compound from analogs with purine or quinoxaline backbones:

  • NS13001 (N-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine): Replacing pyrimidine with a purine ring enhances SK2/SK3 channel selectivity (EC50: 1.8 μM for SK2, 0.14 μM for SK3). The purine core likely improves binding affinity due to increased π-π stacking and hydrogen bonding .
Table 1: Core Heterocycle Impact on Target Selectivity
Compound Core Structure Primary Target EC50/Potency Reference
Target Compound Pyrimidine KCa2 channels (inferred) Not reported
NS13001 Purine SK2/SK3 channels 1.8 μM (SK2), 0.14 μM (SK3)
Quinoxaline Analog (C301-2757) Quinoxaline Undisclosed Not reported

Halogen Substitution Patterns on the Aryl Group

The 4-chlorophenyl group is a critical pharmacophore. Analogs with alternative halogenation demonstrate variable potency:

  • N-(3-Chloro-4-fluorophenyl) Analog (2o): Dual halogenation at positions 3-Cl and 4-F enhances KCa2.2a channel activity by ~7-fold compared to non-halogenated derivatives .
  • N-(2,5-Difluorophenyl) Analog (2n) : 2,5-Difluoro substitution boosts activity by ~10-fold, likely due to improved electrostatic interactions with channel residues .
  • N-(4-Chloro-2-fluorophenyl) Analog (2p) : Positional halogenation (4-Cl, 2-F) may influence steric hindrance and binding pocket accessibility, though specific data are unavailable .

The target compound’s single 4-Cl substitution suggests moderate activity compared to dihalogenated analogs.

Table 2: Impact of Halogenation on KCa2 Channel Activity
Compound Aryl Substitution Activity Enhancement Reference
Target Compound 4-Cl Baseline
2o (3-Cl, 4-F) 3-Cl, 4-F ~7-fold
2n (2,5-diF) 2-F, 5-F ~10-fold

Substituent Effects on Pyrazole and Pyrimidine Moieties

  • 3,5-Dimethylpyrazole : This group is conserved across analogs (e.g., 2n, 2o, NS13001) and likely contributes to metabolic stability by shielding reactive sites .
  • In contrast, N-(4-butylphenyl) Analog (STK943893) introduces a butyl chain, further increasing hydrophobicity and possibly extending half-life .

Piperazine and Heterocyclic Extensions

Compounds like N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946289-20-9) incorporate piperazine moieties, which introduce basic nitrogen atoms. These modifications can enhance solubility and blood-brain barrier penetration, making such analogs candidates for central nervous system targets .

Key Research Findings and Implications

Halogen Positioning Dictates Potency: Dihalogenation (e.g., 2o, 2n) significantly outperforms monohalogenation (e.g., target compound) in KCa2 channel modulation .

Core Heterocycle Defines Selectivity: Purine-based NS13001 exhibits nanomolar potency for SK3 channels, whereas pyrimidine derivatives like the target compound may favor KCa2 subtypes .

Structural Trade-offs : Increased lipophilicity (e.g., butylphenyl in STK943893) may improve pharmacokinetics but reduce aqueous solubility .

Biological Activity

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₅ClN₄
  • CAS Number : 1158377-11-7
  • Molecular Weight : 286.75 g/mol

The structure features a chlorophenyl group, a pyrazole moiety, and a pyrimidine ring, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against various cancer cell lines by targeting critical pathways such as:

  • BRAF(V600E) Inhibition : This mutation is prevalent in melanoma and other cancers. Compounds that inhibit this pathway can reduce tumor growth significantly .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs) such as EGFR and Aurora-A kinase, which are involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound promotes programmed cell death.
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives possess anti-inflammatory effects, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Cancer Cell Line Testing

A study evaluated the efficacy of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in melanoma cells with BRAF mutations. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was administered to assess its anti-inflammatory properties. The results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismEfficacyReference
AntitumorInhibition of BRAF(V600E)Significant reduction
AntimicrobialInhibition of bacterial growthEffective against multiple strains
Anti-inflammatoryCytokine inhibitionReduced inflammation markers

Q & A

Basic: What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

Pyrazole-Pyrimidine Core Formation : React 4-chloro-6-methylpyrimidin-2-amine with 3,5-dimethyl-1H-pyrazole under reflux in ethanol or DMF, using a base like K₂CO₃ to facilitate substitution at the pyrimidine C2 position .

Chlorophenyl Amine Coupling : Introduce the 4-chlorophenyl group via Buchwald–Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Resolve the pyrimidine-pyrazole core conformation and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds). Dihedral angles between aromatic rings (e.g., ~12° for phenyl-pyrimidine planes) confirm steric arrangements .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 13.30 (s, NH) and δ 7.42–7.58 (aromatic protons) confirm amine and aromatic groups .
    • ¹³C NMR : Signals at ~160 ppm (pyrimidine C2) and ~150 ppm (pyrazole C3/C5) verify substitution patterns .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ expected at ~350–370 Da) .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

Methodological Answer:
Discrepancies (e.g., amine/imine tautomerism in NMR vs. static X-ray structures) require:

Dynamic NMR Studies : Variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., coalescence of NH signals at elevated temperatures) .

DFT Calculations : Compare computed and experimental bond lengths/angles to validate dominant tautomers .

Complementary Techniques : Use IR spectroscopy to identify N–H stretching (~3300 cm⁻¹) and confirm hydrogen-bonding networks observed in crystallography .

Advanced: What strategies optimize yield in dehydrosulfurization reactions for analogous pyrimidine derivatives?

Methodological Answer:
Based on oxadiazine synthesis methodologies:

Reagent Selection : Replace toxic PCl₅ with I₂/Et₃N mixtures for milder dehydrosulfurization, improving yields from ~50% to >70% .

Solvent Optimization : Use ethanol or acetonitrile for better solubility of thiourea intermediates.

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